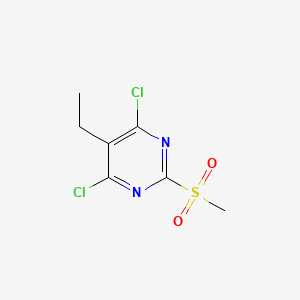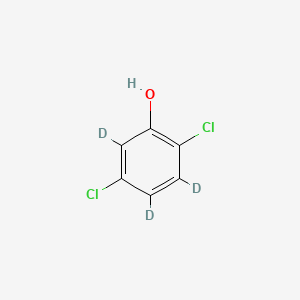
2,5-Dichlorphenol-3,4,6-d₃
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichlorophenol-3,4,6-d3 is a deuterated derivative of 2,5-dichlorophenol, where three hydrogen atoms on the benzene ring are replaced by deuterium atoms. This compound is often used as an internal standard in analytical chemistry due to its stability and distinct isotopic signature .
Wissenschaftliche Forschungsanwendungen
2,5-Dichlorophenol-3,4,6-d3 is widely used in scientific research, including:
Analytical Chemistry: As an internal standard for mass spectrometry and nuclear magnetic resonance spectroscopy.
Environmental Studies: To trace the degradation pathways of chlorinated phenols in environmental samples.
Pharmaceutical Research: To study the metabolism and pharmacokinetics of chlorinated phenols in biological systems.
Industrial Applications: As a precursor in the synthesis of more complex chemical compounds.
Wirkmechanismus
Target of Action
2,5-Dichlorophenol-3,4,6-d3 is a chlorinated derivative of phenol Chlorophenols, in general, are known to interact with various enzymes and proteins within the cell, disrupting normal cellular function .
Mode of Action
Chlorophenols are known to cause toxicity by disrupting cellular membranes, inhibiting enzyme activity, and interfering with energy production within the cell .
Biochemical Pathways
Chlorophenols, including 2,5-Dichlorophenol-3,4,6-d3, can be degraded by bacteria through various biochemical pathways . For instance, certain bacteria can catalyze ortho-dechlorination of highly chlorinated phenols, leading to the formation of less toxic compounds .
Pharmacokinetics
Metabolism of chlorophenols typically occurs in the liver, and they are excreted primarily in urine .
Result of Action
Chlorophenols are known to cause a variety of toxic effects, including disruption of cellular membranes, inhibition of enzyme activity, and interference with energy production .
Action Environment
The action, efficacy, and stability of 2,5-Dichlorophenol-3,4,6-d3 can be influenced by various environmental factors. For instance, the presence of other organic pollutants can affect the degradation of chlorophenols by bacteria . Additionally, factors such as temperature, pH, and the presence of certain metal ions can influence the stability and reactivity of chlorophenols .
Biochemische Analyse
Biochemical Properties
The nature of these interactions is likely dependent on the specific structure and properties of the dichlorophenol .
Cellular Effects
Other dichlorophenols have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is likely that the effects of this compound vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorophenol-3,4,6-d3 typically involves the deuteration of 2,5-dichlorophenol. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under elevated temperatures and pressures to facilitate the exchange .
Industrial Production Methods
Industrial production of 2,5-Dichlorophenol-3,4,6-d3 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and optimized reaction conditions to ensure maximum yield and isotopic purity. The product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichlorophenol-3,4,6-d3 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The phenolic group can be oxidized to form quinones.
Reduction Reactions: The compound can be reduced to form chlorinated cyclohexanols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2,5-dichloroaniline or 2,5-dichlorophenoxide.
Oxidation: Formation of 2,5-dichloroquinone.
Reduction: Formation of 2,5-dichlorocyclohexanol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichlorophenol-3,5,6-d3
- 2,6-Dichlorophenol
- 3,4-Dichlorophenol
- 3,5-Dichlorophenol
Uniqueness
2,5-Dichlorophenol-3,4,6-d3 is unique due to its specific isotopic labeling, which makes it particularly useful as an internal standard in analytical techniques. Its deuterated form provides distinct advantages in tracing and quantification studies compared to non-deuterated analogs .
Eigenschaften
IUPAC Name |
2,5-dichloro-3,4,6-trideuteriophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANCECPPZPIPNO-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])O)Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B580882.png)
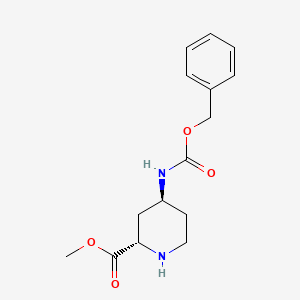
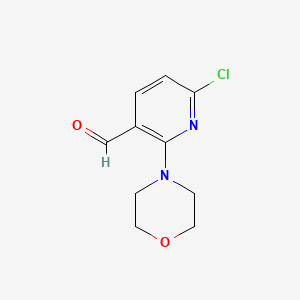
![(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B580886.png)
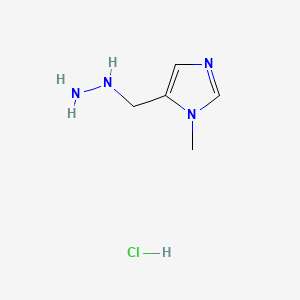
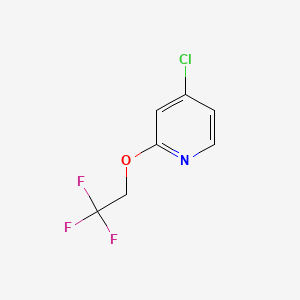
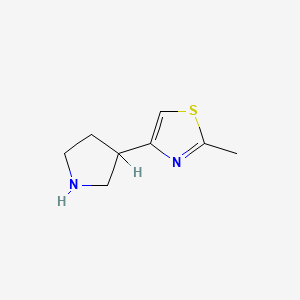
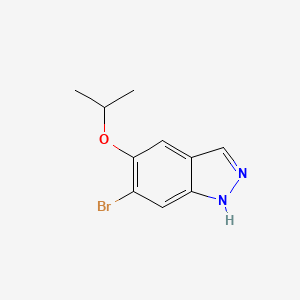


![5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B580900.png)
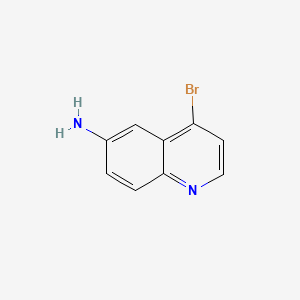
![N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;hydrochloride](/img/structure/B580903.png)
